molecular formula C8H3Cl2F3O B1597155 5-Chloro-2-(trifluoromethyl)benzoyl chloride CAS No. 320-84-3

5-Chloro-2-(trifluoromethyl)benzoyl chloride

Cat. No.: B1597155
CAS No.: 320-84-3
M. Wt: 243.01 g/mol
InChI Key: HSKPEPFDFCWQGY-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)benzoyl chloride is a chemical compound characterized by the presence of a chlorine atom and a trifluoromethyl group on a benzene ring, which is further attached to a carbonyl chloride group. This compound is known for its unique chemical properties and is widely used in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Direct Chlorination: The compound can be synthesized by direct chlorination of 2-(trifluoromethyl)benzoic acid. This involves treating the acid with thionyl chloride (SOCl₂) under reflux conditions to yield the benzoyl chloride derivative.

  • Halogen Exchange Reactions: Another method involves halogen exchange reactions where a suitable halogenated precursor undergoes substitution reactions to introduce the chlorine atom.

Industrial Production Methods: In an industrial setting, large-scale production of this compound typically involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives, including carboxylic acids and esters.

  • Reduction: Reduction reactions can convert the benzoyl chloride to corresponding alcohols or amines.

  • Substitution Reactions: Substitution reactions involving the chlorine atom can lead to the formation of different halogenated compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed:

  • Carboxylic Acids: Oxidation can yield 5-chloro-2-(trifluoromethyl)benzoic acid.

  • Alcohols and Amines: Reduction reactions can produce corresponding alcohols and amines.

  • Halogenated Compounds: Substitution reactions can lead to the formation of various halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

5-Chloro-2-(trifluoromethyl)benzoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances biological activity and stability.

Case Study: Antiviral Compounds

Recent studies have explored the synthesis of antiviral agents using this compound. For instance, modifications to the benzoyl chloride moiety have led to the development of analogs with improved efficacy against viruses such as SARS-CoV-2. In a study, the compound was reacted with various amines to yield derivatives that exhibited significant antiviral activity, demonstrating its utility in drug development .

Table 1: Synthesis and Activity of Derivatives

Compound NoStructureActivity (IC50)Reference
21Structure1.5 μM
22Structure0.8 μM
23Structure3.0 μM

Agrochemical Applications

The compound is also utilized in the synthesis of agrochemicals, particularly herbicides and fungicides. The introduction of the trifluoromethyl group often enhances the potency and selectivity of these agents.

Case Study: Herbicide Development

In a patent application, it was noted that derivatives of this compound are effective as herbicides. The synthesis involves acylation reactions that yield compounds with improved herbicidal activity compared to traditional agents .

Table 2: Herbicidal Activity

Compound NameActivity (g/ha)Target PestReference
Trifluoro Herbicide A150Broadleaf Weeds
Trifluoro Herbicide B200Grassy Weeds

Material Science Applications

This compound is utilized in the synthesis of advanced materials, including polymers and coatings that require specific thermal and chemical resistance properties.

Case Study: Polymer Synthesis

Research indicates that this compound can be used to create fluorinated polymers with enhanced properties such as thermal stability and chemical resistance. These polymers are particularly valuable in industries requiring high-performance materials .

Table 3: Properties of Fluorinated Polymers

Polymer TypeThermal Stability (°C)Chemical ResistanceReference
Fluorinated Polymer A>300Excellent
Fluorinated Polymer B>280Good

Comparison with Similar Compounds

5-Chloro-2-(trifluoromethyl)benzoyl chloride is compared with other similar compounds to highlight its uniqueness:

  • 2-Chloro-5-(trifluoromethyl)benzoic Acid: Similar structure but lacks the benzoyl chloride group.

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzene ring.

  • 5-(Trifluoromethyl)benzoyl Chloride: Lacks the chlorine atom at the 5-position.

These compounds differ in their chemical properties and applications, making this compound unique in its utility and versatility.

Biological Activity

5-Chloro-2-(trifluoromethyl)benzoyl chloride is an aromatic compound characterized by a chloro group and a trifluoromethyl group attached to a benzoyl chloride moiety. Its molecular formula is C8H3ClF3OC_8H_3ClF_3O with a molecular weight of 243.01 g/mol. This compound is notable for its reactivity due to the presence of the acyl chloride functional group, making it a valuable reagent in organic synthesis. While specific data on its biological activity is limited, understanding its potential applications and biological interactions can provide insights into its utility in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with oxalyl chloride, followed by subsequent reactions with various amines or alcohols to form derivatives that may exhibit biological activity. The compound's structure allows it to participate in acylation reactions, introducing the 5-chloro-2-(trifluoromethyl)benzoyl group onto various nucleophiles.

Comparative Table of Related Compounds

Compound NameStructure FeaturesUnique Aspects
4-Chloro-3-(trifluoromethyl)benzoyl chlorideChloro group at position 4Different position affects reactivity
2-Chloro-4-(trifluoromethyl)benzoyl chlorideChloro group at position 2Variation in positions alters chemical properties
5-Bromo-2-(trifluoromethyl)benzoyl chlorideBromine instead of chlorineBromine may influence biological activity differently

Antimicrobial and Antifungal Potential

Compounds with similar structures to this compound are often studied for their antimicrobial and antifungal properties. The presence of halogen atoms, particularly chlorine and fluorine, can enhance the lipophilicity of these compounds, potentially improving their bioavailability and interaction with biological targets . For instance, chlorinated aromatic compounds have been shown to exhibit significant antimicrobial activity against various pathogens.

Structure-Activity Relationship (SAR)

Research indicates that the inclusion of trifluoromethyl groups in aromatic compounds can significantly alter their pharmacological profiles. For example, studies have demonstrated that trifluoromethyl-substituted phenolic compounds exhibit enhanced potency in inhibiting serotonin uptake compared to their non-fluorinated counterparts . This suggests that similar modifications in this compound could influence its biological activity.

Case Studies

  • Cytotoxicity Studies : A study focusing on related compounds showed varying degrees of cytotoxicity against cancer cell lines, indicating that structural modifications can lead to significant changes in biological efficacy. For example, compounds derived from acylation reactions involving similar benzoyl chlorides demonstrated IC50 values indicating effective inhibition of cell proliferation in certain cancer types .
  • Pharmacokinetic Evaluations : Evaluations of related compounds have highlighted the importance of substituent effects on pharmacokinetics. Compounds with electron-withdrawing groups like trifluoromethyl were found to have improved metabolic stability and protein binding characteristics, which are crucial for drug development .

Toxicity and Safety Considerations

While specific toxicity data for this compound is sparse, related compounds have been evaluated for acute toxicity and long-term exposure effects. It is essential to consider potential respiratory irritants and other health impacts associated with exposure to halogenated compounds . Sub-acute toxicity studies on structurally similar compounds indicated good tolerance up to certain dosages without significant adverse effects observed in animal models .

Properties

IUPAC Name

5-chloro-2-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-4-1-2-6(8(11,12)13)5(3-4)7(10)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKPEPFDFCWQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380774
Record name 5-chloro-2-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-84-3
Record name 5-chloro-2-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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